Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of two ester groups attached to a benzene ring, along with an ethylamino substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate typically involves the esterification of 5-(ethylamino)benzene-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-bromobenzene-1,3-dicarboxylate
- Dimethyl 5-nitrobenzene-1,3-dicarboxylate
- Dimethyl 5-hydroxybenzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
Properties
CAS No. |
91642-10-3 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
dimethyl 5-(ethylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-4-13-10-6-8(11(14)16-2)5-9(7-10)12(15)17-3/h5-7,13H,4H2,1-3H3 |
InChI Key |
ONNUJBXNPZTHNE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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